Home > Products > Screening Compounds P44367 > N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide - 1797721-95-9

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide

Catalog Number: EVT-2872015
CAS Number: 1797721-95-9
Molecular Formula: C20H20N4OS
Molecular Weight: 364.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787) is a novel antiaggregating agent that is metabolized in vivo to generate its corresponding diacid, SR 121566. SR 121566 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. In vitro, SR 121566 inhibits ADP-induced aggregation of human and baboon platelets and antagonizes the binding of 125I-labeled fibrinogen to human platelets. []

Relevance: Both SR 121787 and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide share a core thiazole ring system. Additionally, both compounds feature a phenyl ring directly linked to the thiazole moiety at the 4-position. This common structural motif suggests potential similarities in their biological activities and interactions with target proteins. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: A series of 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l) were synthesized and evaluated for their urease inhibitory potential. The compounds demonstrated promising activity against the urease enzyme and were found to be less cytotoxic. []

Relevance: This series shares the 2-aminothiazole moiety with N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide. While the target compound features a pyridin-3-yl substituent on the thiazole amino group, the related compound series explores various un/substituted phenyl groups attached to a propanamide chain. This comparison highlights the structural diversity possible within the 2-aminothiazole scaffold and its potential for generating compounds with varied biological activities. []

N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides

Compound Description: Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides were investigated as antitubercular agents. [] Two specific compounds within this series, N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a) and N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (8a), exhibited potent inhibitory activity against both susceptible and resistant Mycobacterium tuberculosis strains. [] These compounds also displayed selectivity over other bacterial species and eukaryotic cells, metabolic stability, and apparent resilience to the action of efflux pumps. []

Relevance: N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide and the N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides share the common 2-aminothiazole motif with an aryl group substitution at the amino nitrogen. [] Both series further incorporate a phenyl ring at the 4-position of the thiazole ring, emphasizing the importance of this structural feature for potential biological activity. [] The antitubercular activity observed in the related compound series may provide insights into the potential therapeutic applications of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (Formual I)

Compound Description: 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (Formula I) is a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor. [, ] This compound is being investigated for its potential use in the treatment of angiotensin II-induced diseases, including hypertension. [, ]

Relevance: Although N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide contains a thiazole ring, it shares a key structural feature with 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (Formula I): the presence of a pyridin-3-yl group linked to a central heterocycle. [, ] While the target compound utilizes a thiazole ring, Formula I incorporates a pyrimidine ring. [, ] This comparison demonstrates how different heterocyclic cores can be combined with a common substituent like pyridin-3-yl, potentially leading to distinct biological activities and therapeutic applications. [, ]

N-Cyclohexyl-N3-[2-(3-fluorophenyl)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-β-alaninamide

Compound Description: N-Cyclohexyl-N3-[2-(3-fluorophenyl)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-β-alaninamide is a compound proposed for pharmaceutical compositions aiming to modulate the beta2-adrenoceptor. []

Relevance: This compound, alongside N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide, belongs to the class of substituted thiazoles. [] Despite structural differences, both compounds highlight the versatility of the thiazole scaffold in drug design and its potential for modulating diverse biological targets. []

N-[(5-substituted-1,3,4-oxadiazolyl-2yl)methyl-4-phenyl-1,3-thiazol-2-amine

Compound Description: A series of N-[(5-substituted-1,3,4-oxadiazolyl-2yl)methyl-4-phenyl-1,3-thiazol-2-amine analogues were synthesized and evaluated for their antibacterial activity in vitro. [] The compound APTOM-4e within this series showed significant activity against gram-negative bacteria compared to the standard drug Ciprofloxacin, while other compounds demonstrated moderate activity. []

Relevance: These compounds, along with N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide, represent a class of compounds containing both thiazole and another heterocyclic ring. [] While the target compound has a pyridinyl-amino group on the thiazole ring, this related series features a 1,3,4-oxadiazole ring attached through a methylene linker. [] This structural variation emphasizes the versatility of combining different heterocyclic moieties with the thiazole core to create compounds with potentially enhanced biological activities. []

N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-pyridin-3ylmethylene-hydrazine

Compound Description: N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-pyridin-3ylmethylene-hydrazine was characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, UV-visible, and X-ray determination. [] Additionally, theoretical calculations were performed using the Hartree-Fock and density functional methods to predict its molecular geometry, vibrational frequencies, and NMR chemical shift values. []

Relevance: Both N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-pyridin-3ylmethylene-hydrazine and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide share a core thiazole ring structure with a pyridin-3-yl substituent. [] This structural similarity highlights the prevalence of the pyridin-3-ylthiazole motif in pharmaceutical research and suggests potential commonalities in their physicochemical properties and interactions with biological targets. []

3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones

Compound Description: A series of 3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones were synthesized through a multistep procedure involving the Hantzsch synthesis of 2-aminothiazoles, conversion to thiazolidinones, and subsequent modifications. []

Relevance: Both the 3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide belong to the broad class of substituted thiazole derivatives. [] Notably, both compounds feature a phenyl ring directly attached to the thiazole at the 4-position, suggesting potential similarities in their binding interactions with specific target proteins. []

SYBR Green I

Compound Description: SYBR Green I (SG) is a fluorescent dye widely used in molecular biology techniques for the detection of double-stranded DNA. [] The structure of SG, determined through mass spectrometry and NMR analysis, is [2-[N-(3-dimethylaminopropyl)-N-propylamino]-4-[2,3-dihydro-3-methyl-(benzo-1,3-thiazol-2-yl)-methylidene]-1-phenyl-quinolinium]. [] SG exhibits sequence-specific binding to DNA and its fluorescence is significantly impacted by the presence of salts. []

Relevance: SYBR Green I and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide are both classified as substituted benzothiazoles. [] Despite differences in their overall structure and biological activity, this shared structural motif highlights the importance of the benzothiazole scaffold in medicinal chemistry. []

2-Amino-4-(4-chlorophenyl)thiazole Derivatives

Compound Description: Several 2-amino-4-(4-chlorophenyl)thiazole derivatives were synthesized, characterized, and evaluated for their antimicrobial activity. [, ] These compounds exhibited moderate antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis. [, ] Interestingly, they displayed high antifungal activity against Candida glabrata and Candida albicans. [, ]

Relevance: These derivatives share the 2-aminothiazole core with N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide. [, ] While the target compound features a pyridin-3-ylamino group and a phenyl ring at the 4-position of the thiazole, these derivatives focus on exploring variations at the 2-amino group and maintain a 4-chlorophenyl substituent. [, ] The antimicrobial activity observed in these related compounds suggests the potential for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide to possess similar properties. [, ]

4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide Derivatives

Compound Description: New 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity against a human liver cell line (HEPG2). [] The most potent compounds within this series demonstrated higher activity compared to the reference drug doxorubicin. [] Furthermore, these compounds were also evaluated as potential radiosensitizing agents. []

Relevance: While structurally distinct from N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide, these derivatives highlight the exploration of sulfonamides in drug discovery. [] The incorporation of a quinoxalin-2-yl group and a thioureido moiety in the related compounds emphasizes the diverse chemical modifications possible within the sulfonamide scaffold. [] The observed anticancer activity in these compounds underscores the potential of sulfonamides as promising therapeutic agents. []

N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide

Compound Description: N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide is a MEK inhibitor. [, ] This compound is being investigated for its potential use in combination therapies with B-Raf inhibitors and anti-PD-L1 antibodies for the treatment of cancer. [, ] The combination aims to target multiple signaling pathways involved in cancer cell growth and survival. [, ]

Relevance: Although structurally different from N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide, N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide highlights the ongoing research into small molecule inhibitors for cancer therapy. [, ] The focus on MEK inhibition and combination strategies underscores the complexity of cancer treatment and the need for continued exploration of novel therapeutic targets. [, ]

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] It has been shown to reduce Mcl-1 levels in a concentration-dependent manner, suggesting its potential as a therapeutic agent for pancreatic cancer. []

Relevance: Although N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide and 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) differ in their core heterocyclic structures, both compounds highlight the ongoing research into small molecule inhibitors for cancer therapy. [] The focus on CDK5 inhibition and the regulation of Mcl-1 function underscores the diverse strategies employed in cancer drug discovery. []

(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide (1)

Compound Description: (R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide (1) is a potent and selective agonist of the human beta3-adrenergic receptor. [, , ] The pharmacokinetics and oral bioavailability of this compound were investigated in various animal models, including rats, dogs, and monkeys. [, ] Its metabolism was extensively studied, leading to the identification of several metabolites, including a novel isethionic acid conjugate. [] To enhance oral bioavailability, prodrug strategies were explored, resulting in the development of analogs with improved pharmacokinetic profiles. []

Relevance: Both (R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide (1) and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide feature a thiazole ring substituted with a phenyl ring at the 4-position and a pyridin-3-yl moiety. [, , ] This structural similarity emphasizes the significance of this core structure in medicinal chemistry and suggests potential commonalities in their binding interactions and biological activities. [, , ] Furthermore, the detailed pharmacokinetic and metabolic studies conducted on compound (1) provide valuable insights for understanding the potential pharmacokinetic behavior of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide. [, , ]

Properties

CAS Number

1797721-95-9

Product Name

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopentanecarboxamide

Molecular Formula

C20H20N4OS

Molecular Weight

364.47

InChI

InChI=1S/C20H20N4OS/c25-19(15-4-1-2-5-15)22-16-9-7-14(8-10-16)18-13-26-20(24-18)23-17-6-3-11-21-12-17/h3,6-13,15H,1-2,4-5H2,(H,22,25)(H,23,24)

InChI Key

AZBCDBFFMNGPQB-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.